
(S)-(-)-Tolvaptan
Übersicht
Beschreibung
Tolvaptan, (S)-, is a selective vasopressin receptor 2 antagonist. It is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. Tolvaptan is also used to slow kidney function decline in patients with autosomal dominant polycystic kidney disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tolvaptan involves several steps. One common method includes the condensation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using tin(II) chloride and hydrochloric acid catalyst to form an amine. This amine is then condensed with o-toluoyl chloride and reduced with sodium borohydride to yield Tolvaptan .
Industrial Production Methods
Industrial production methods for Tolvaptan focus on optimizing yield and purity while minimizing waste and production costs. One such method involves the amidation reaction of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylphenylamido)benzoyl chloride . This method is advantageous for large-scale production due to its efficiency and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tolvaptan undergoes various chemical reactions, including:
Oxidation: Tolvaptan can be oxidized under specific conditions, leading to the formation of various oxidative products.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis, where benzoyl chloride derivatives are used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and tin(II) chloride are commonly used reducing agents.
Substitution: Benzoyl chloride derivatives and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, Tolvaptan. Impurities formed during synthesis are identified and controlled using techniques such as high-performance liquid chromatography and nuclear magnetic resonance .
Wissenschaftliche Forschungsanwendungen
Applications in Clinical Settings
1. Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Tolvaptan has been shown to significantly slow the progression of ADPKD, a genetic disorder leading to kidney cyst formation and eventual renal failure. Key findings include:
- Efficacy in Reducing Total Kidney Volume (TKV): In the TEMPO 3:4 trial, tolvaptan reduced the annual rate of change in TKV by 2.8% compared to 5.5% in the placebo group, particularly in patients with rapidly progressive disease .
- Preservation of Kidney Function: Studies indicate that tolvaptan can slow the decline in estimated glomerular filtration rate (eGFR) by approximately 1.27 mL/min/1.73 m²/year in patients with advanced ADPKD .
Study | TKV Reduction (%) | eGFR Decline (mL/min/1.73 m²/year) | Population Characteristics |
---|---|---|---|
TEMPO 3:4 Trial | 2.8 | -3.61 to -2.34 | Rapidly progressive ADPKD |
REPRISE Trial | N/A | -1.27 | Later-stage ADPKD |
2. Management of Hyponatremia
Tolvaptan is also employed in treating hyponatremia associated with conditions such as heart failure, liver cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH). Its use leads to significant increases in serum sodium levels:
- Clinical Findings: In a meta-analysis involving multiple studies, tolvaptan significantly improved serum sodium levels within 48 hours .
Condition | Sodium Increase (mEq/L) | Time Frame |
---|---|---|
Heart Failure | +3.40 | 48 hours |
SIADH | Similar efficacy noted | Varies |
3. Acute Heart Failure
Recent studies have explored tolvaptan as an adjunct therapy for acute heart failure:
- Efficacy: Tolvaptan add-on therapy has been shown to alleviate dyspnea and reduce body weight and edema within 48 hours . The results indicate a beneficial effect on patient outcomes when combined with traditional diuretics.
Case Studies and Clinical Evidence
Several clinical trials and case studies have documented the effectiveness of tolvaptan:
- TEMPO 3:4 Trial: This landmark study established the drug's role in managing ADPKD, demonstrating its ability to slow TKV growth and preserve kidney function over time .
- REPRISE Trial: Focused on later-stage ADPKD patients, this trial confirmed that tolvaptan could effectively slow eGFR decline compared to placebo .
Side Effects and Considerations
Despite its benefits, tolvaptan is associated with certain side effects, including aquaretic symptoms such as excessive thirst and urination, which can impact patient quality of life. Careful patient selection and shared decision-making are crucial for optimizing treatment outcomes while minimizing adverse effects .
Wirkmechanismus
Tolvaptan exerts its effects by selectively and competitively antagonizing the vasopressin receptor 2. Vasopressin acts on these receptors in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, Tolvaptan prevents the insertion of aquaporins into the duct walls, thereby inhibiting water reabsorption and promoting water excretion without affecting electrolyte balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: Similar to Tolvaptan, used in the treatment of autosomal dominant polycystic kidney disease.
Mozavaptan: Used for similar indications but with different pharmacokinetic properties.
Uniqueness of Tolvaptan
Tolvaptan is unique due to its high selectivity for vasopressin receptor 2 and its efficacy in treating autosomal dominant polycystic kidney disease. It has a favorable safety profile and has been extensively studied in clinical trials, demonstrating its effectiveness in slowing disease progression and improving patient outcomes .
Biologische Aktivität
(S)-(-)-Tolvaptan is a selective antagonist of the vasopressin V2 receptor, primarily used in clinical settings for conditions such as autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. This article discusses its biological activity, pharmacodynamics, clinical applications, and relevant research findings.
- Chemical Name : N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide
- Molecular Formula : C_27H_30ClN_3O_3
- Molecular Weight : 469.99 g/mol
- Purity : ≥98%
Tolvaptan works by competitively inhibiting the V2 receptors located in the renal collecting ducts. This inhibition prevents the action of arginine vasopressin (AVP), leading to increased water excretion (aquaresis) without significant electrolyte loss. The selectivity ratio for V2 versus V1a receptors is approximately 29-fold, which minimizes potential side effects associated with V1a receptor antagonism .
Pharmacodynamics
The biological activity of tolvaptan includes:
- Increased Urine Volume : Tolvaptan significantly increases urine output in a dose-dependent manner, with 24-hour urine volumes reaching up to 9 liters in clinical studies.
- Decreased Urine Osmolality : Following administration, urine osmolality decreases rapidly, enhancing free water clearance.
- Serum Sodium Increase : Serum sodium levels rise within 4 to 8 hours post-administration and are maintained for at least 24 hours .
1. Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Tolvaptan has been shown to slow the decline of kidney function in patients with ADPKD. Key findings from clinical trials include:
Study | Population | eGFR Decline Rate | Duration | Result |
---|---|---|---|---|
TEMPO 3:4 | Early-stage ADPKD | -3.70 to -2.72 mL/min/1.73 m²/year | 3 years | Reduced eGFR decline |
REPRISE | Later-stage ADPKD | -3.61 to -2.34 mL/min/1.73 m²/year | Variable | Sustained eGFR benefit |
In the TEMPO study, patients aged 18–50 with rapid disease progression showed a significant reduction in estimated glomerular filtration rate (eGFR) decline compared to placebo .
2. Hyponatremia
Tolvaptan is effective in treating euvolemic and hypervolemic hyponatremia, particularly in patients with heart failure or cirrhosis:
- Clinical Efficacy : In trials, tolvaptan demonstrated superior efficacy over fluid restriction alone in correcting serum sodium levels .
Case Studies and Research Findings
A retrospective analysis involving 97 patients treated with tolvaptan for up to 11 years indicated that long-term use can maintain kidney function benefits comparable to those observed in controlled trials . Additionally, the treatment was associated with reduced kidney pain and fewer urinary tract infections.
Safety and Side Effects
While generally well-tolerated, tolvaptan can cause side effects such as:
Eigenschaften
IUPAC Name |
N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331947-44-5 | |
Record name | Tolvaptan, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOLVAPTAN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.